6-Azido-6-deoxy-D-galactose

Catalog No.
S750972
CAS No.
66927-03-5
M.F
C6H11N3O5
M. Wt
205.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Azido-6-deoxy-D-galactose

CAS Number

66927-03-5

Product Name

6-Azido-6-deoxy-D-galactose

IUPAC Name

(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanal

Molecular Formula

C6H11N3O5

Molecular Weight

205.17 g/mol

InChI

InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h2-6,11-14H,1H2/t3-,4+,5+,6-/m1/s1

InChI Key

HEYJIJWKSGKYTQ-DPYQTVNSSA-N

SMILES

C(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-]

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-]

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)N=[N+]=[N-]

6-Azido-6-deoxy-D-galactose (6-ADG) is a modified sugar molecule with research applications in the field of glycosylation. Glycosylation is the process by which carbohydrates (sugars) are attached to proteins and lipids, creating complex molecules called glycoconjugates. These glycoconjugates play essential roles in various cellular functions, including cell-cell communication, immune response, and development. PubChem, National Institutes of Health: )

One of the key properties of 6-ADG is the presence of an azide group (-N3) replacing the hydroxyl group typically found at the sixth carbon position of galactose. This azide group can be used for bioorthogonal conjugation, a technique that allows researchers to selectively label and study specific glycans within a complex cellular environment. Boc Sciences:

  • Glycan Labeling and Visualization

    By incorporating 6-ADG into cellular glycans, researchers can utilize its azide group for further tagging with fluorescent probes or other detectable moieties. This allows for the visualization and analysis of specific glycan populations within cells or tissues. Boc Sciences:

  • Studying Glycan Function

    The azide group in 6-ADG can also be used to attach functional moieties that can modulate glycan interactions. By introducing these modifications, researchers can probe the role of specific glycans in various biological processes. For instance, 6-ADG has been used to study the function of glycans in cancer metastasis and immune response modulation. Boc Sciences:

6-Azido-6-deoxy-D-galactose is a chemically modified sugar that belongs to the class of azido sugars. Its empirical formula is C₆H₁₁N₃O₅, and it has a molecular weight of approximately 205.17 g/mol. The compound features an azide group (-N₃) at the sixth carbon position, which significantly alters its chemical properties and reactivity compared to its parent sugar, D-galactose. In aqueous solution, 6-azido-6-deoxy-D-galactose exists in equilibrium between various forms, including the open-chain, furanose, and pyranose structures, with the latter predominantly crystallizing as the α-pyranose form .

, particularly in click chemistry. It can participate in reactions such as:

  • Azide-Alkyne Cycloaddition: This reaction forms 1,2,3-triazoles, which are valuable in drug discovery and materials science.
  • Glycosylation Reactions: The compound can be transferred to various glycoproteins using enzymes like β-1,4-galactosyltransferase, facilitating the study of glycan structures .

These reactions are beneficial due to their mild conditions and high specificity, making them suitable for biological applications.

The biological activity of 6-azido-6-deoxy-D-galactose is primarily linked to its role as a metabolic chemical reporter. It can be incorporated into glycoproteins and glycoconjugates in living organisms, allowing researchers to tag and visualize these biomolecules. The azide group enables bioorthogonal reactions that do not interfere with natural biological processes, making it an essential tool in glycoproteomics and cellular imaging .

Several methods exist for synthesizing 6-azido-6-deoxy-D-galactose:

  • Microbial Oxidation: This involves the microbial oxidation of 1-azido-1-deoxy-D-galactitol followed by isomerization using D-arabinose isomerase .
  • Chemical Synthesis: Traditional organic synthesis methods can also be employed, including protecting group strategies to selectively introduce the azide functionality.

These methods allow for the production of this compound with varying degrees of purity and yield.

6-Azido-6-deoxy-D-galactose has several applications in:

  • Biomedical Research: It serves as a substrate for studying glycosylation patterns in proteins.
  • Drug Development: The compound can be utilized to create glycosylated drugs or probes that enhance drug delivery systems.
  • Materials Science: Its unique reactivity allows for the development of novel materials through click chemistry .

Interaction studies involving 6-azido-6-deoxy-D-galactose often focus on its binding properties with various lectins and enzymes. For instance:

  • Lectin Binding Studies: These studies help elucidate how modifications at the sugar level affect protein interactions.
  • Enzymatic Activity Assays: Variants of enzymes that interact with galactose can be tested for their ability to process 6-azido-6-deoxy-D-galactose, providing insights into enzyme specificity and efficiency .

Several compounds are structurally or functionally similar to 6-azido-6-deoxy-D-galactose:

Compound NameStructure/ModificationUnique Features
6-Azido-6-deoxy-L-galactoseL-isomerDifferent stereochemistry affects biological activity
2-Azido-D-galactoseAzide at C2Potentially different reactivity patterns
6-Azido-D-glucoseAzide at C6Broader applications in metabolic labeling
N-acetyl-D-glucosamine derivativeAcetamido group at C2Used as a substrate for glycosylation reactions

The uniqueness of 6-azido-6-deoxy-D-galactose lies in its specific structural modifications that allow it to serve distinct roles in biochemical research while maintaining compatibility with natural biological systems.

XLogP3

-1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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